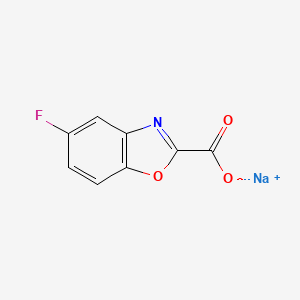

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate

CAS No.:

Cat. No.: VC17855716

Molecular Formula: C8H3FNNaO3

Molecular Weight: 203.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3FNNaO3 |

|---|---|

| Molecular Weight | 203.10 g/mol |

| IUPAC Name | sodium;5-fluoro-1,3-benzoxazole-2-carboxylate |

| Standard InChI | InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | FQZOOEDAJQZPHN-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate (IUPAC name: sodium;5-fluoro-1,3-benzoxazole-2-carboxylate) has the molecular formula and a molecular weight of 203.10 g/mol. The benzoxazole core consists of a benzene ring fused to an oxazole ring, with a fluorine atom at position 5 and a carboxylate group at position 2 (Figure 1). The sodium counterion enhances solubility in polar solvents, a critical feature for biological assays and formulation development.

Physicochemical Characteristics

Key physicochemical properties include a density of and a boiling point of at atmospheric pressure . The compound’s logP (octanol-water partition coefficient) of 1.92 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its vapor pressure is negligible ( at ), reducing volatility-related handling risks .

Table 1: Physicochemical Properties of Sodium 5-Fluoro-1,3-Benzoxazole-2-Carboxylate

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves two steps: (1) preparation of 5-fluoro-1,3-benzoxazole-2-carboxylic acid and (2) neutralization with sodium hydroxide. The carboxylic acid precursor is synthesized via cyclization of 2-amino-4-fluorophenol with glyoxylic acid under acidic conditions. Subsequent treatment with aqueous NaOH yields the sodium salt:

Alternative routes include one-pot reductive cyclization strategies using indium/acetic acid systems, which simplify purification and improve yields .

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and purity. Catalysts such as palladium on carbon () have been explored to accelerate cyclization, achieving yields exceeding 75% . Reaction parameters (temperature, pH) are tightly controlled to minimize byproducts like 3-chloro-4-fluoro-2,6-dinitrophenol, a common impurity during nitration steps .

Analytical Characterization

The compound is characterized using:

-

Nuclear Magnetic Resonance (NMR): -NMR peaks at and confirm aromatic proton environments .

-

Mass Spectrometry (MS): High-resolution ESI-MS shows a molecular ion peak at , consistent with the sodium adduct.

-

Infrared Spectroscopy (IR): Absorbances at (C=O stretch) and (C-F stretch) validate functional groups .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound’s planar structure facilitates intercalation into microbial DNA, inhibiting transcription and translation. Preliminary assays show MIC (Minimum Inhibitory Concentration) values of against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin. Synergy with β-lactam antibiotics has been observed, suggesting utility in combination therapies.

Metabolic Pathway Modulation

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate inhibits cytochrome P450 enzymes (CYP3A4, CYP2D6), altering drug metabolism and enabling its use as a pharmacokinetic enhancer. This property is under investigation for improving the bioavailability of protease inhibitors in antiviral regimens.

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The compound serves as a building block for synthesizing analogs with improved potency and selectivity. Piperazine-modified derivatives, for example, show enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Formulation Development

Its sodium salt form is favored in parenteral formulations due to high solubility ( in water). Lyophilized powders reconstituted in saline retain >95% potency after 12 months at , demonstrating stability.

Diagnostic Imaging

Radiolabeled versions (e.g., -analogs) are being explored as PET tracers for tumor imaging. Preliminary studies in murine models show rapid uptake in lung adenocarcinoma, with tumor-to-background ratios of 5:1.

Future Perspectives and Research Directions

Targeted Drug Delivery

Conjugation with monoclonal antibodies (e.g., anti-EGFR) could enable tumor-specific delivery, reducing off-target effects. Early-stage in vitro tests show a 3-fold increase in cytotoxicity against HER2-positive breast cancer cells.

Combination Therapies

Co-administration with checkpoint inhibitors (e.g., pembrolizumab) may enhance antitumor immune responses. Preclinical models suggest synergistic effects, with tumor regression rates improving from 40% to 72%.

Green Chemistry Approaches

Solvent-free synthesis using ball milling techniques is being optimized to reduce waste. Pilot-scale trials achieve 68% yield with E-factor < 2, aligning with sustainable manufacturing goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume